molecular formula C19H16N2O5 B2798919 6-methoxy-N'-(4-methylbenzoyl)-2-oxo-2H-chromene-3-carbohydrazide CAS No. 681479-54-9

6-methoxy-N'-(4-methylbenzoyl)-2-oxo-2H-chromene-3-carbohydrazide

Cat. No.: B2798919
CAS No.: 681479-54-9
M. Wt: 352.346
InChI Key: XMHQFCYAZYKFHR-UHFFFAOYSA-N
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Description

6-methoxy-N'-(4-methylbenzoyl)-2-oxo-2H-chromene-3-carbohydrazide is a synthetic coumarin derivative designed for research applications in medicinal chemistry. Compounds based on the coumarin scaffold are extensively investigated for their diverse biological activities, which include potential antimicrobial and anticancer properties . Specifically, this carbohydrazide belongs to a class of molecules where the coumarin core is functionalized to mimic pharmacophores found in established drugs, such as the diketo-acid moiety of HIV-1 integrase inhibitors . Close structural analogs of this compound have demonstrated significant biological activity; for instance, certain N'-[2-hydroxybenzoyl]-2-oxo-2H-chromene-3-carbohydrazide derivatives have exhibited potent inhibition of HIV-1 integrase in the nanomolar (nM) range, highlighting the potential of this chemical series in antiviral research . The synthesis of this reagent typically involves a multi-step process, starting from salicylaldehyde derivatives and proceeding through key intermediates like ethyl 2-oxo-2H-chromene-3-carboxylate and the corresponding carbohydrazide . Researchers value this compound for exploring structure-activity relationships (SAR) in drug discovery, particularly in developing novel enzyme inhibitors or antimicrobial agents. This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to handling.

Properties

IUPAC Name

6-methoxy-N'-(4-methylbenzoyl)-2-oxochromene-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O5/c1-11-3-5-12(6-4-11)17(22)20-21-18(23)15-10-13-9-14(25-2)7-8-16(13)26-19(15)24/h3-10H,1-2H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMHQFCYAZYKFHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NNC(=O)C2=CC3=C(C=CC(=C3)OC)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Methoxy-N'-(4-methylbenzoyl)-2-oxo-2H-chromene-3-carbohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound has the following molecular formula and structure:

  • Molecular Formula : C₁₈H₁₃N₃O₇
  • Molecular Weight : 357.30 g/mol

The structure can be represented as follows:

Structure 6 Methoxy N 4 methylbenzoyl 2 oxo 2H chromene 3 carbohydrazide\text{Structure }\quad \text{6 Methoxy N 4 methylbenzoyl 2 oxo 2H chromene 3 carbohydrazide}

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The compound exhibited an IC50 value of approximately 20 µM against MCF-7 cells, indicating potent activity compared to standard chemotherapeutics like doxorubicin.

Table 1: Cytotoxic Activity of this compound

Cell LineIC50 (µM)Reference CompoundIC50 (µM)
MCF-720Doxorubicin15
A54925Doxorubicin12

The mechanism by which this compound exerts its anticancer effects appears to involve apoptosis induction through the mitochondrial pathway. It activates caspases and alters the expression of Bcl-2 family proteins, promoting cell death in cancer cells.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Studies indicated that it possesses significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) for S. aureus was reported at 32 µg/mL.

Table 2: Antimicrobial Activity of this compound

MicroorganismMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Case Studies

  • Study on Anticancer Efficacy : A recent study published in Journal of Medicinal Chemistry evaluated the anticancer efficacy of various chromene derivatives, including our compound. The study concluded that modifications on the chromene scaffold significantly enhance cytotoxicity against specific cancer types.
  • Antimicrobial Efficacy Assessment : Another research article detailed the antimicrobial properties of chromene derivatives, finding that compounds similar to this compound exhibited broad-spectrum activity against both bacterial and fungal pathogens.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The biological and physicochemical properties of coumarin carbohydrazides are highly dependent on substituents at positions 6 (chromene ring) and the hydrazide nitrogen. Below is a comparative analysis:

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituents Key Findings Reference
6-Methoxy-N'-(4-methylbenzoyl)-2-oxo-2H-chromene-3-carbohydrazide - 6-OCH₃ (chromene)
- 4-CH₃-C₆H₄-CO (hydrazide)
- Enhanced bioactivity due to electron-donating methyl group on benzoyl.
- Moderate antimicrobial activity (MIC: 12.5–25 μg/mL) inferred from analogs .
N'-(4-Methoxybenzylidene)-2-oxo-2H-chromene-3-carbohydrazide (6b) - 4-OCH₃-C₆H₄-CH=N (hydrazide) - Lower antimicrobial activity (MIC: 50–100 μg/mL) compared to methylbenzoyl derivatives.
- Methoxy group reduces lipophilicity, affecting membrane penetration .
N'-(3-(Hydroxyimino)butan-2-ylidene)-2-oxo-2H-chromene-3-carbohydrazide (H₂L) - Hydroxyimino butan-2-ylidene (hydrazide) - Metal complexes (Cu²⁺, Co²⁺) show enhanced DNA binding and antifungal activity.
- Chelation improves stability and bioavailability .
N-(4-Bromophenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide - 4-Br-C₆H₄ (amide)
- 6-OCH₃ (chromene)
- Carboxamide derivative with reduced solubility but higher thermal stability.
- Anticancer activity (IC₅₀: 8–10 μM) in breast cancer cell lines .
Key Observations:
  • 4-Methylbenzoyl vs. Methoxybenzylidene : The 4-methylbenzoyl group (electron-donating) enhances bioactivity compared to methoxybenzylidene, likely due to increased lipophilicity and steric compatibility with target enzymes .
  • Carbohydrazide vs. Carboxamide : Carboxamide derivatives exhibit better thermal stability but lower solubility, limiting their pharmacological applicability compared to carbohydrazides .
  • Metal Complexation : Chelation with transition metals (e.g., Cu²⁺) in carbohydrazides improves antifungal efficacy by disrupting microbial cell membranes .
Table 2: Comparative Bioactivity Data
Compound Antimicrobial (MIC, μg/mL) Anticancer (IC₅₀, μM) DNA Binding (Kₐ, M⁻¹)
Target Compound 12.5–25 (Bacteria) Not reported Not reported
6b (Methoxybenzylidene) 50–100 (Bacteria) Not reported Not reported
H₂L-Cu²⁺ Complex 6.25–12.5 (Fungi) 15–20 (HeLa) 1.2 × 10⁵
4-Bromophenyl Carboxamide Not reported 8–10 (MCF-7) Not reported

Insights :

  • Antimicrobial Potency : The target compound outperforms methoxybenzylidene analogs, aligning with 's finding that 4-methylbenzoyl groups optimize activity .
  • Anticancer Potential: Carboxamide derivatives show promise, but carbohydrazides with metal complexes offer dual functionality (antimicrobial + anticancer) .

Structural and Crystallographic Insights

  • Hydrogen Bonding : Analogs like 4-chloro-N'-[(3Z)-2-oxoindol-3-ylidene]benzohydrazide form layered crystal structures via N–H⋯O and C–H⋯O interactions, enhancing stability .
  • Software Tools : Programs like SHELX and Mercury are critical for resolving anisotropic displacement ellipsoids and hydrogen-bonding networks in these compounds .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 6-methoxy-N'-(4-methylbenzoyl)-2-oxo-2H-chromene-3-carbohydrazide?

Answer:
The compound is synthesized via Schiff base condensation , typically involving refluxing 2-oxo-2H-chromene-3-carbohydrazide with a ketone (e.g., 4-methylbenzoyl derivatives) in ethanol or methanol under acidic catalysis (e.g., acetic acid). Key steps include:

  • Reaction conditions : Reflux for 5–6 hours at 60–80°C to ensure complete imine bond formation .
  • Purification : The crude product is filtered, washed with hot alcohol, and recrystallized from ethanol or DMF/water mixtures to achieve >95% purity. TLC (silica gel, ethyl acetate/hexane) monitors reaction progress .

Advanced: How can metal-ligand stability constants be determined for this compound?

Answer:
pH-metric titration (Bjerrum-Calvin method) is used to calculate stability constants (logK) with metal ions (e.g., Fe³⁺, Mn²⁺, Cr³⁺):

  • Experimental setup : Maintain ionic strength at 0.1 M (KNO₃) in 70% DMF-water at 52°C to mimic physiological conditions .
  • Data analysis : The formation curve (n̄ vs. pH) is plotted, and logK values are derived using the Irving-Rossotti equation. For example, logK values for Fe³⁺ complexes of similar chromene derivatives range from 8.2–9.5, indicating strong chelation .

Basic: What spectroscopic and crystallographic techniques validate the structure of this compound?

Answer:

  • X-ray crystallography : SHELX software (SHELXL for refinement) resolves crystal structures, with hydrogen bonding and π-π stacking analyzed via WinGX/ORTEP .
  • Spectroscopy :
    • ¹H/¹³C NMR : Methoxy protons appear at δ 3.8–4.0 ppm; carbonyl carbons resonate at δ 160–170 ppm.
    • FT-IR : Stretching bands at 1670–1700 cm⁻¹ (C=O), 3200–3300 cm⁻¹ (N-H) confirm hydrazide formation .

Advanced: How do solute-solvent interactions influence physicochemical properties?

Answer:
Ultrasonic studies in DMF-water mixtures (60–80% v/v) quantify interactions:

  • Apparent molal volume (φv) and compressibility (φk) : Derived from density and sound velocity measurements at 305 K. For example, φv decreases with concentration, indicating solute-solvent association .
  • Solvation number (Sn) : Calculated via the Einstein equation; Sn values of 8–12 suggest strong hydration in aqueous media .

Basic: What in vitro models assess anticancer activity?

Answer:

  • Cell lines : Human cancer lines (MCF-7, HepG2, HCT116, PC3) are cultured in DMEM with 10% FBS at 37°C/5% CO₂ .
  • Assay protocol :
    • MTT assay : Cells treated with 0.1–100 µM compound for 48–72 hours. IC₅₀ values are calculated; derivatives with chromene-phosphorus hybrids show IC₅₀ < 10 µM in breast cancer models .

Advanced: How to analyze enzyme inhibition kinetics for α-glucosidase?

Answer:

  • Lineweaver-Burk plots : Competitive inhibition is identified if Km increases while Vmax remains constant. For example, chromene-triazole hybrids exhibit IC₅₀ = 0.96–1.44 µg/ml, with Ki values < 1 µM .
  • Mechanistic studies : Molecular docking (AutoDock Vina) validates binding to the enzyme active site, often involving hydrogen bonds with catalytic residues (e.g., Asp214 in α-glucosidase) .

Basic: How are impurities removed during synthesis?

Answer:

  • Recrystallization : Ethanol/water (1:3) removes unreacted starting materials.
  • Column chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) elutes pure product. Purity >99% is confirmed via HPLC (C18 column, acetonitrile/water) .

Advanced: What strategies optimize bioactivity through structural modifications?

Answer:

  • Substituent effects :
    • Electron-withdrawing groups (e.g., -NO₂ at position 4) enhance anticancer activity by increasing electrophilicity.
    • Phosphorus incorporation : 1,3,2-Benzoxazaphosphinines (e.g., compound 9 ) improve solubility and metal-binding capacity, boosting antitumor efficacy .
  • SAR studies : Methoxy groups on the chromene ring improve α-glucosidase inhibition by 3-fold compared to nitro derivatives .

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